
Atorvastatin calcium
概要
説明
Atorvastatin calcium is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to prevent cardiovascular diseases and treat abnormal lipid levels by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol production in the liver . This compound is widely known under the brand name Lipitor and has been one of the most commonly prescribed medications globally .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin calcium involves several key steps, including the construction of the pyrrole ring through methods such as Paal-Knorr condensation, [3+2] cycloaddition, or Hantzsch pyrrole synthesis . One prominent synthesis route involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . The final stage involves the conversion of an advanced ketal ester intermediate to this compound, which includes ketal deprotection and ester hydrolysis followed by counter-ion exchange .
Industrial Production Methods
Industrial production of this compound has been optimized to achieve high yields and purity. Improvements include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate pure this compound . Additionally, processes have been developed to produce this compound in amorphous form, which is stabilized and suitable for pharmaceutical use .
化学反応の分析
Degradation Reactions
Atorvastatin calcium degrades under specific conditions, impacting stability and efficacy.
Photodegradation
Exposure to UV light induces photo-oxygenation in the presence of water vapor and O₂:
- Primary Pathway : Hydrolysis of the lactone ring and oxidation of the pyrrole moiety .
- Products : Atorvastatin free acid and Ca(OH)₂ .
Table 2: Photodegradation Conditions and Outcomes
Condition | Degradation Rate | Major Products | Source |
---|---|---|---|
UV light (254 nm) | 48 hrs | Hydroxy derivatives, lactones | |
pH 7–8 (phosphate buffer) | 72 hrs | Oxidized pyrrole metabolites |
Hydrolytic Degradation
- Alkaline Hydrolysis : NaOH (10%) cleaves ester groups, forming β-hydroxy carboxylic acid intermediates .
- Acid-Catalyzed : HCl (1N) removes protecting groups but risks pyrrole ring instability .
Metabolic Reactions
This compound undergoes extensive hepatic metabolism:
CYP3A4-Mediated Hydroxylation
- Primary Metabolites : Ortho- and parahydroxylated derivatives (70% of HMG-CoA reductase inhibition activity) .
- Lactonization : Metabolites form lactones via UGT1A1/1A3-mediated glucuronidation, which hydrolyze back to active acids .
Table 3: Key Metabolic Pathways
Enzyme | Reaction Type | Metabolites | Bioactivity |
---|---|---|---|
CYP3A4 | Hydroxylation | Ortho-/parahydroxy atorvastatin | Active |
UGT1A1/1A3 | Glucuronidation | Lactone derivatives | Inactive |
Genetic Polymorphisms
Interaction with Excipients and Buffers
- Phosphate Buffers (pH 7–8) : Accelerate degradation via nucleophilic attack on the lactone ring .
- Excipients in Formulations : Polyvinylpyrrolidone stabilizes the compound, reducing photodegradation by 30% .
Industrial Process Innovations
- Amorphous Form Synthesis : Crystalline this compound is dissolved in THF/methanol and precipitated with cyclohexane, achieving >99.5% purity .
- Green Chemistry : Ethyl acetate replaces dichloromethane for calcium salt isolation, reducing environmental impact .
Key Findings and Implications
- Synthesis Efficiency : The Paal-Knorr route remains dominant industrially, but Ugi-based methods offer shorter pathways .
- Stability Challenges : Photodegradation necessitates opaque packaging and excipient optimization .
- Metabolic Activation : Hydroxylated metabolites drive therapeutic efficacy, influenced by CYP3A4 inhibitors (e.g., erythromycin) .
科学的研究の応用
Cancer Therapy
1.1 Mechanism of Action
Atorvastatin functions primarily as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. Recent studies suggest that atorvastatin may also influence cancer cell growth and apoptosis, making it a candidate for repurposing in oncology.
1.2 Drug Repurposing for Breast Cancer
A notable study investigated the use of atorvastatin calcium in solid lipid nanoparticles (SLNs) decorated with lactoferrin to enhance tumor targeting in breast cancer. The results indicated that atorvastatin-loaded SLNs achieved an entrapment efficiency exceeding 90% and demonstrated a sustained release profile, with 78.97% of the drug released after 24 hours. In vitro studies showed that a concentration of 27.4 μg/mL was sufficient for total growth inhibition of MCF-7 breast cancer cell lines, which is lower than the concentrations required for plain atorvastatin or adriamycin, suggesting improved efficacy through this delivery method .
1.3 Targeted Nanoparticle Delivery
Further research highlighted the effectiveness of mannose-anchored lipid-based nanoparticles containing atorvastatin and vinpocetine as targeted therapies for breast cancer. This approach not only improves drug delivery but also minimizes systemic side effects by enhancing selective accumulation in tumor tissues .
Ocular Drug Delivery
2.1 Microneedle Technology
This compound has been explored in microneedle-based drug delivery systems aimed at treating ocular diseases such as glaucoma and age-related macular degeneration. Microneedles facilitate precise control over drug delivery to the eye, overcoming barriers posed by traditional administration methods. These devices allow for sustained release of atorvastatin, enhancing therapeutic outcomes while reducing the discomfort associated with intravitreal injections .
Combination Therapies
3.1 Bilayer Tablets
Research has also focused on formulating bilayer tablets that combine this compound with nicotinic acid to improve lipid-lowering effects while minimizing side effects associated with high doses of either component alone. This combination aims to provide an immediate release layer of atorvastatin alongside nicotinic acid's benefits, potentially leading to better patient compliance and therapeutic outcomes .
Data Tables
作用機序
Atorvastatin calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol and very-low-density lipoprotein (VLDL) cholesterol . This reduction in cholesterol levels ultimately lowers the risk of cardiovascular diseases .
類似化合物との比較
Atorvastatin calcium is compared with other statins, such as lovastatin, pravastatin, rosuvastatin, fluvastatin, and simvastatin . While all statins share a common mechanism of action by inhibiting HMG-CoA reductase, this compound is unique in its high potency and ability to significantly reduce LDL cholesterol levels . Additionally, this compound has been shown to have a favorable safety profile and minimal side effects, making it a preferred choice for many patients .
Similar Compounds
- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Simvastatin
This compound stands out due to its high efficacy in reducing cholesterol levels and its extensive use in clinical practice .
特性
CAS番号 |
134523-03-8 |
---|---|
分子式 |
C66H74CaF2N4O13 |
分子量 |
1209.4 g/mol |
IUPAC名 |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |
InChI |
InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1 |
InChIキー |
SHZPNDRIDUBNMH-NIJVSVLQSA-L |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
外観 |
Powder |
melting_point |
159.1 - 190.6 °C |
Key on ui other cas no. |
134523-03-8 |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
関連するCAS |
110862-48-1 (Parent) |
溶解性 |
Practically insoluble |
同義語 |
(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。